molecular formula C6H7IN2O2 B171836 Ethyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 141998-77-8

Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B171836
CAS No.: 141998-77-8
M. Wt: 266.04 g/mol
InChI Key: PKGRSCADNBDVRY-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination at the 5-position using iodine or an iodine-containing reagent . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl ester group at the 3-position and an iodine atom at the 5-position of the pyrazole ring. These structural features significantly influence its biological activity and reactivity.

The molecular formula of this compound is C7H8N2O2IC_7H_8N_2O_2I with a molecular weight of approximately 266.04 g/mol. The synthesis of this compound typically involves reactions such as substitution, oxidation, and coupling, utilizing common reagents like palladium catalysts and reducing agents like sodium borohydride for various transformations.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. Key findings include:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways. In vitro tests using carrageenan-induced paw edema models in rats demonstrated significant anti-inflammatory effects, particularly for specific substitutions on the pyrazole scaffold .
  • CNS Penetration : The compound has high gastrointestinal absorption and can cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, suggesting its role as a therapeutic agent .

Target Interactions

This compound interacts with various biological targets through several mechanisms:

  • Inhibition of Enzymes : It has been identified as a potential inhibitor for enzymes implicated in inflammatory responses.
  • Biochemical Pathways : The compound affects multiple biochemical pathways, which may include signaling pathways involved in inflammation and pain response .

Pharmacokinetics

The pharmacokinetic profile shows that this compound has favorable absorption characteristics and can effectively reach systemic circulation, enhancing its potential therapeutic efficacy.

Study Overview

A series of studies have been conducted to evaluate the biological activity of this compound derivatives:

Study Methodology Findings
Carrageenan-Induced Paw Edema ModelTested various derivatives for anti-inflammatory activitySignificant inhibition observed in several derivatives compared to control groups .
CNS Drug DevelopmentEvaluated absorption and blood-brain barrier penetrationHigh absorption rates indicated potential for CNS applications.
Enzyme Inhibition AssaysAssessed inhibition of inflammatory enzymesIdentified several potent inhibitors among derivatives .

Notable Results

One significant study reported that specific derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited over 80% inhibition in inflammatory models compared to standard drugs like diclofenac . These findings underscore the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRSCADNBDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566284
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141998-77-8
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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